2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
CAS No.: 1252864-97-3
Cat. No.: VC4176829
Molecular Formula: C19H21N3O2S2
Molecular Weight: 387.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252864-97-3 |
|---|---|
| Molecular Formula | C19H21N3O2S2 |
| Molecular Weight | 387.52 |
| IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H21N3O2S2/c1-3-4-10-22-18(24)17-15(9-11-25-17)21-19(22)26-12-16(23)20-14-7-5-13(2)6-8-14/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23) |
| Standard InChI Key | OYSSLVKLPDXVMB-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C |
Introduction
Synthesis
The synthesis of compounds with thieno[3,2-d]pyrimidine cores typically involves multi-step processes, including:
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Formation of the Thieno[3,2-d]pyrimidine Core:
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Starting materials like thiophene derivatives are reacted with urea or guanidine derivatives under cyclization conditions.
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Reagents such as phosphorus oxychloride (POCl₃) are often used for cyclization.
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Functionalization:
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The butyl group may be introduced via alkylation reactions.
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The sulfanyl linkage is formed by reacting thiol derivatives with halogenated intermediates.
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Acetamide Coupling:
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The final step involves coupling the thieno[3,2-d]pyrimidine derivative with a 4-methylphenyl-substituted acetyl chloride or similar reagent under basic conditions.
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Characterization Techniques
To confirm the structure, analytical methods such as:
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NMR Spectroscopy (¹H and ¹³C): For structural elucidation.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups like amides and sulfides.
Potential Applications
Compounds with thieno[3,2-d]pyrimidine scaffolds are known for their diverse pharmacological activities:
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Anti-inflammatory Properties:
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Molecular docking studies suggest these compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory pathways.
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Antimicrobial Activity:
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Sulfanyl-linked heterocycles often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzymes or membranes.
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Anticancer Potential:
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Similar compounds have been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways or inhibiting kinase activity.
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Current Research Gaps
While structurally similar compounds have been studied extensively for biological activity:
Future Research Directions
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In Vitro Studies:
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Evaluate enzyme inhibition profiles (e.g., COX/LOX pathways).
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Test antimicrobial efficacy against resistant bacterial strains.
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In Vivo Studies:
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Assess anti-inflammatory effects in animal models.
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Study toxicity and therapeutic index for potential drug development.
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Molecular Docking and Simulation:
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Computational studies can predict binding affinities to various biological targets.
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This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structure and potential biological activities.
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